molecular formula C8H13N3O2 B11717649 5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole

5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole

Cat. No.: B11717649
M. Wt: 183.21 g/mol
InChI Key: PCNWJBJYXQUGJW-UHFFFAOYSA-N
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Description

5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an azetidine ring and an oxadiazole ring. Compounds with these structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring followed by the introduction of the azetidine moiety. Common synthetic routes may include:

    Cyclization Reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors under acidic or basic conditions.

    Nucleophilic Substitution: Introduction of the azetidine ring via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives under specific conditions.

    Reduction: Reduction of functional groups to form different products.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development for various therapeutic applications.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interference with Cellular Processes: Affecting cell signaling or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(Azetidin-3-yl)-1,2,4-oxadiazole: Lacks the methoxyethyl group.

    3-(2-Methoxyethyl)-1,2,4-oxadiazole: Lacks the azetidine ring.

Uniqueness

5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole is unique due to the presence of both the azetidine and oxadiazole rings, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

5-(azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C8H13N3O2/c1-12-3-2-7-10-8(13-11-7)6-4-9-5-6/h6,9H,2-5H2,1H3

InChI Key

PCNWJBJYXQUGJW-UHFFFAOYSA-N

Canonical SMILES

COCCC1=NOC(=N1)C2CNC2

Origin of Product

United States

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